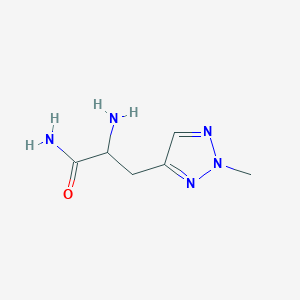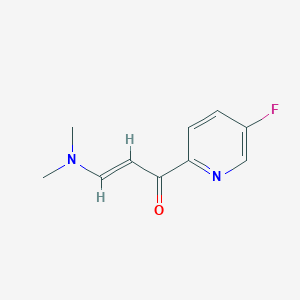
(1-Ethoxy-3-methylcyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-3-methylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethoxy group and a methyl group, along with a methanol group attached to the ring. It is commonly used in pharmaceutical testing and as a reference standard in various chemical analyses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanol typically involves the reaction of 3-methylcyclohexanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group . The reaction can be represented as follows:
3-methylcyclohexanol+ethyl iodideK2CO3,refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper-based catalysts can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-3-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
(1-Ethoxy-3-methylcyclohexyl)methanol has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methoxy-3-methylcyclohexyl)methanol
- (1-Ethoxy-2-methylcyclohexyl)methanol
- (1-Ethoxy-3-ethylcyclohexyl)methanol
Uniqueness
(1-Ethoxy-3-methylcyclohexyl)methanol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1-ethoxy-3-methylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
ZJUVRPKFGLDGGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCC(C1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13304312.png)
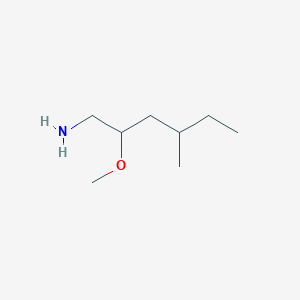
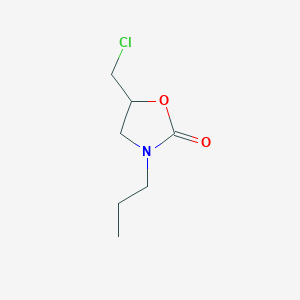
amine](/img/structure/B13304330.png)
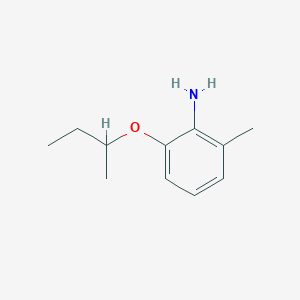
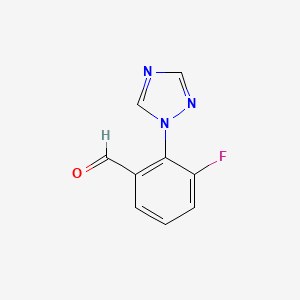

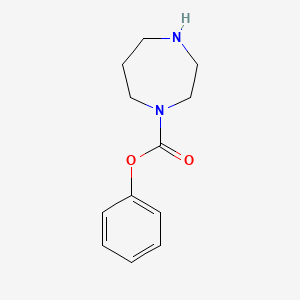
![3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13304363.png)

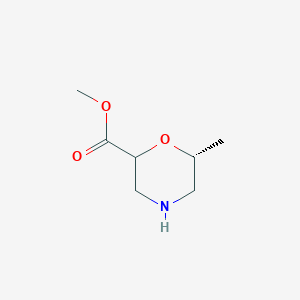
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
